JWH 369

Catalog No.
S1524403
CAS No.
914458-27-8
M.F
C26H24ClNO
M. Wt
401.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JWH 369

CAS Number

914458-27-8

Product Name

JWH 369

IUPAC Name

[5-(2-chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C26H24ClNO

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C26H24ClNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3

InChI Key

SUELCWQJMQQCTF-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

[5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43

JWH 369 is a carbonyl compound and a member of naphthalenes.

JWH 369 (CAS: 914458-27-8) is a synthetic cannabinoid belonging to the naphthoylpyrrole family, structurally defined as[5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone . Originally synthesized as a high-affinity ligand for mapping cannabinoid receptors, it functions as a potent agonist at both CB1 and CB2 receptors [1]. In the context of scientific procurement, JWH 369 is primarily sourced as a certified analytical reference standard (≥95% purity) for forensic toxicology, mass spectrometry screening, and in vitro pharmacological profiling . Its distinct 2-chlorophenyl substitution differentiates it from mainstream naphthoylindoles, providing a specific isotopic and optical signature essential for definitive identification in complex biological matrices[1].

In forensic and pharmacological applications, substituting JWH 369 with a generic in-class cannabinoid such as JWH-018 or its methyl-substituted analog JWH-370 leads to critical analytical failures [1]. Generic substitution cannot replicate the specific mass spectrometric isotopic cluster generated by the chlorine atom in JWH 369, leading to false negatives or misidentifications during GC-MS and LC-MS screening[1]. Furthermore, in receptor binding assays, the specific electronegativity and steric bulk of the ortho-chloro substitution dictate distinct binding kinetics at the CB1 receptor [2]. Consequently, laboratories must procure the exact JWH 369 standard to ensure accurate calibration, legally defensible forensic identification, and precise structure-activity relationship (SAR) mapping [1].

Definitive Mass Spectrometric Resolution via Chlorinated Isotopic Signature

In forensic screening, distinguishing between synthetic cannabinoid classes requires exact reference standards. JWH 369 (MW: 401.9 g/mol) incorporates a 2-chlorophenyl moiety, which produces a characteristic M/M+2 isotopic cluster in mass spectrometry (~3:1 relative abundance) . In contrast, the benchmark naphthoylindole JWH-018 (MW: 341.5 g/mol) lacks a halogen, yielding a standard monoisotopic peak . Procurement of the exact JWH 369 standard is required to calibrate MS detectors for this specific isotopic signature and molecular ion, preventing false negatives in seized material analysis .

Evidence DimensionMass spectrometric molecular ion and isotopic pattern
Target Compound DataJWH 369 (MW 401.9 g/mol, distinct 3:1 M/M+2 isotopic cluster)
Comparator Or BaselineJWH-018 (MW 341.5 g/mol, no halogen isotopic cluster)
Quantified Difference60.4 g/mol mass shift and presence of chlorine isotopic signature
ConditionsGC-MS / LC-MS screening of synthetic cannabinoids

Procurement of the exact chlorinated standard is critical for forensic laboratories to definitively identify and quantify this specific designer drug in complex matrices.

High-Affinity CB1 Receptor Activation for Steric Mapping

JWH 369 acts as a potent agonist at cannabinoid receptors, demonstrating a CB1 Ki of 7.9 ± 0.4 nM and a CB2 Ki of 5.2 ± 0.3 nM [1]. When compared to its 2-methylphenyl analog JWH-370 (CB1 Ki = 5.6 nM), JWH 369 exhibits slightly lower affinity but introduces a highly electronegative chlorine atom at the ortho position of the phenyl ring [1]. This specific electronic and steric modification makes JWH 369 an essential pharmacological probe for mapping the halogen-tolerance of the CB1/CB2 receptor binding pockets, a feature that cannot be replicated by alkyl-substituted analogs[1].

Evidence DimensionCB1 Receptor Binding Affinity (Ki)
Target Compound DataJWH 369 (CB1 Ki = 7.9 nM)
Comparator Or BaselineJWH-370 (CB1 Ki = 5.6 nM)
Quantified Difference2.3 nM shift in Ki due to chloro- vs methyl-substitution
ConditionsIn vitro radioligand binding assay for CB1 receptors

Researchers mapping the electronic and steric constraints of cannabinoid receptors must select JWH 369 to specifically evaluate the impact of ortho-halogenation on binding kinetics.

Orthogonal HPLC-UV Confirmation via Distinct Optical Absorbance

For laboratories utilizing high-performance liquid chromatography with diode-array detection (HPLC-DAD), JWH 369 provides a distinct optical profile. The target compound exhibits UV absorbance maxima at 216 nm and 255 nm. In contrast, the closely related analog JWH-370 displays UV maxima at 216 nm and 248 nm . This 7 nm bathochromic shift in the secondary absorbance peak is directly attributable to the 2-chlorophenyl substitution . Utilizing the exact JWH 369 reference standard is therefore mandatory for establishing accurate UV spectral libraries and ensuring precise peak integration in validated HPLC methods.

Evidence DimensionUV Absorbance Maxima (λmax)
Target Compound DataJWH 369 (λmax = 216, 255 nm)
Comparator Or BaselineJWH-370 (λmax = 216, 248 nm)
Quantified Difference7 nm shift in the secondary UV absorbance maximum
ConditionsHPLC-UV/DAD optical profiling

Procurement of the exact standard ensures that analytical laboratories can build accurate UV spectral libraries for orthogonal confirmation when mass spectrometry is unavailable or ambiguous.

High Solubility in Ethanol for Biocompatible Assay Formulation

For researchers transitioning from analytical chemistry to in vitro pharmacological assays, solvent compatibility is a critical procurement factor. JWH 369 exhibits its highest solubility in ethanol (30 mg/mL), outperforming its solubility in DMF (20 mg/mL) and DMSO (14 mg/mL) . Because ethanol is generally less cytotoxic than DMF or DMSO at equivalent concentrations in cell culture, procuring JWH 369 and formulating it in ethanol allows for higher maximum dosing in cell-based cannabinoid receptor assays without inducing solvent-mediated toxicity .

Evidence DimensionMaximum solubility in standard analytical solvents
Target Compound DataJWH 369 in Ethanol (30 mg/mL)
Comparator Or BaselineJWH 369 in DMSO (14 mg/mL)
Quantified Difference2.1-fold higher maximum solubility in ethanol compared to DMSO
ConditionsStandard laboratory solvent preparation at 25°C

Formulating JWH 369 in ethanol maximizes the deliverable concentration for in vitro assays while minimizing the risk of solvent-induced cytotoxicity.

Forensic Toxicology and Seized Material Screening

Utilizing the distinct M/M+2 isotopic cluster and specific molecular weight (401.9 g/mol) of JWH 369 to calibrate GC-MS and LC-MS instruments for definitive identification, preventing false negatives against non-chlorinated analogs like JWH-018 .

Cannabinoid Receptor Structure-Activity Relationship (SAR) Mapping

Employing JWH 369 in radioligand binding assays to evaluate the specific steric and electronic effects of ortho-halogenation on CB1 (Ki = 7.9 nM) and CB2 receptor affinity, comparing its performance directly against methyl-substituted analogs [1].

HPLC-UV Spectral Library Development

Leveraging the unique UV absorbance maxima (216, 255 nm) of JWH 369 to establish orthogonal confirmation methods in analytical laboratories equipped with diode-array detectors, differentiating it from closely related compounds .

In Vitro Cell-Based Assay Formulation

Taking advantage of the compound's high solubility in ethanol (30 mg/mL) to deliver high-concentration doses to cell cultures while minimizing solvent-mediated cytotoxicity compared to standard DMSO-based formulations .

XLogP3

7.3

Hydrogen Bond Acceptor Count

1

Exact Mass

401.1546421 g/mol

Monoisotopic Mass

401.1546421 g/mol

Heavy Atom Count

29

UNII

2LM4LL393Y

Wikipedia

JWH-369

Dates

Last modified: 04-14-2024
1.Huffman, J.W.,Padgett, L.W.,Isherwood, M.L., et al. 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: New high affinity ligands for the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry Letters 16(20), 5432-5435 (2006).

Explore Compound Types